molecular formula C17H20N6O3S2 B2559947 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide CAS No. 394238-50-7

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide

Cat. No.: B2559947
CAS No.: 394238-50-7
M. Wt: 420.51
InChI Key: XDLZEQGQUVEARK-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide is a useful research compound. Its molecular formula is C17H20N6O3S2 and its molecular weight is 420.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated that certain thiadiazole and triazole derivatives possess significant anticancer properties. For example, a novel series of pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds have shown promising in vitro anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), highlighting the potential of thiadiazole derivatives in cancer therapy (Gomha et al., 2017).

Herbicidal Activity

Another significant application is in the field of agriculture, where certain thiadiazole and triazole compounds have been identified as effective herbicides. For instance, the crystal structure and herbicidal activity of a thiadiazole derivative have been explored, indicating its effectiveness in controlling weed growth, thus supporting the agricultural applications of these compounds (Liu et al., 2008).

Anti-inflammatory Activity

Thiadiazole and triazole derivatives have also been synthesized and evaluated for their anti-inflammatory activity. This research contributes to the understanding of how structural variations in these compounds influence their pharmacological effects, potentially leading to the development of new anti-inflammatory agents (Labanauskas et al., 2001).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

The design and synthesis of sulfonamide derivatives carrying a biologically active moiety have been studied for their inhibition of VEGFR-2, a key target in cancer therapy. This research underlines the potential use of thiadiazole and triazole derivatives in developing new therapeutic agents that inhibit tumor growth and angiogenesis (Ghorab et al., 2016).

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S2/c1-5-13(27-17-22-18-9-23(17)2)14(24)19-16-21-20-15(28-16)11-8-10(25-3)6-7-12(11)26-4/h6-9,13H,5H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLZEQGQUVEARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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